molecular formula C12H14N2O2 B019829 6,7-Dimethoxy-2,3-dimethylquinoxaline CAS No. 32388-00-4

6,7-Dimethoxy-2,3-dimethylquinoxaline

Cat. No. B019829
CAS RN: 32388-00-4
M. Wt: 218.25 g/mol
InChI Key: IZUXTDPRBHCJMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6,7-Dimethoxy-2,3-dimethylquinoxaline involves several chemical reactions that highlight its complexity and the intricacies of quinoxaline derivatives' synthesis. Notably, the three-component synthesis of dimethyl 7-aryl-8-(3-arylquinoxalin-2-yl)-2-(R-imino)-9-oxo-1,6-dioxaspiro[4.4]nona-3,7-diene-3,4-dicarboxylates offers insights into the reactive intermediates and conditions favorable for synthesizing quinoxaline derivatives, which could be related to the target compound's synthesis (Lisovenko & Dryahlov, 2014). Moreover, methodologies for synthesizing and chromatographing derivatives like 6,7-dimethoxy-2-methylquinoxaline, which is closely related to the target compound, provide foundational knowledge for understanding its synthesis (McLellan & Thornalley, 1992).

Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-2,3-dimethylquinoxaline is crucial for its chemical behavior and interactions. Studies on similar compounds, like the hydrogen-bonded charge-transfer complex of 2,3-dimethylquinoxaline, reveal the importance of molecular interactions and structure in defining the compound's properties (Murugesan, Saravanabhavan, & Sekar, 2014). These insights are directly applicable to understanding the molecular structure of 6,7-Dimethoxy-2,3-dimethylquinoxaline.

Chemical Reactions and Properties

The chemical reactivity of 6,7-Dimethoxy-2,3-dimethylquinoxaline is influenced by its molecular structure. For example, the synthesis and reactivity studies of similar quinoxaline derivatives shed light on the potential chemical behaviors of the target compound, such as its ability to undergo various cycloaddition reactions or participate in charge-transfer complexes (Davydov et al., 1995).

Physical Properties Analysis

The physical properties of 6,7-Dimethoxy-2,3-dimethylquinoxaline, such as solubility, melting point, and stability, are crucial for its application in different fields. These properties can be inferred from studies on closely related compounds, where the synthesis and characterization provide essential data on their physical behavior (Xi, 2011).

Chemical Properties Analysis

The chemical properties of 6,7-Dimethoxy-2,3-dimethylquinoxaline, including its reactivity with other compounds, potential for forming derivatives, and participation in chemical reactions, are central to its utility in scientific research. The synthesis and study of derivatives like 6,7-dimethoxy-4-methylquinoline provide a foundation for understanding the chemical properties and reactivity of the target compound (Roberts et al., 1997).

Scientific Research Applications

  • Anticonvulsant Activity : Compounds like 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline show significant anticonvulsant activity in animal models of epilepsy (Gitto et al., 2010).

  • Analgesic and Anti-Inflammatory Effects : Derivatives such as 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibit promising analgesic and anti-inflammatory effects, indicating potential as a new non-narcotic analgesic (Rakhmanova et al., 2022).

  • P-glycoprotein (P-gp) Activity Separation : Deconstructing the 6,7-dimethoxytetrahydroisoquinoline moiety in mixed 2/P-gp agents can lead to the development of P-gp selective agents without 2 receptor affinity (Pati et al., 2015).

  • Modeling Biological Activity : Dissociative electron capture spectroscopy and density functional theory can accurately model the biological activity of quinoxalin derivatives, which are widely used in medicine and the food industry (Tayupov et al., 2021).

  • Antimicrobial Properties : Compounds such as 2,6-dimethoxy-1,4-benzoquinone and its analogues have been found to show antimicrobial activity against various food-borne bacteria, making them useful as food supplemental agents (Park et al., 2014).

  • Antimalarial Activity : Compounds like 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine exhibit high antimalarial activity, showing promise as drug leads (Mizukawa et al., 2021).

  • Antifungal Activity : Derivatives of 2,3-dimethylquinoxaline have shown promising antifungal activity against a wide range of pathogenic fungi, including potential in treating oral candidiasis in mice models (Alfadil et al., 2021).

  • Pesticidal Activity : Some synthesized compounds show herbicidal, insecticidal, and fungicidal activities against various plants, indicating potential as plant protection products (Pyrko, 2022).

  • Photovoltaic Performance : Quinoxaline-functionalized C60 derivatives, such as TQMA and TQBA, have shown promising performance in organic solar cells, suggesting potential for improved power conversion efficiency (Chen et al., 2014).

  • Antiproliferative Potential : Compounds like 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid have shown notable antiproliferative potential and protective action on liver tissues, warranting further investigation for anticancer therapy (Kumar et al., 2017).

Safety And Hazards

6,7-Dimethoxy-2,3-dimethylquinoxaline is classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard . It has the signal word ‘Warning’ and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6,7-dimethoxy-2,3-dimethylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-8(2)14-10-6-12(16-4)11(15-3)5-9(10)13-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUXTDPRBHCJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N=C1C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186100
Record name 6,7-Dimethoxy-2,3-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2,3-dimethylquinoxaline

CAS RN

32388-00-4
Record name 6,7-Dimethoxy-2,3-dimethylquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-2,3-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
AC McLellan, PJ Thornalley - Analytica chimica acta, 1992 - Elsevier
Methylglyoxal (2-oxopropanal) may be assayed in chemical and biological systems by derivatisation with 1,2-diamino-4,5-dimethoxybenzene to form 6,7-dimethoxy-2-methylquinoxaline…
Number of citations: 93 www.sciencedirect.com
I Nemet, L Varga-Defterdarović, Z Turk - Clinical biochemistry, 2004 - Elsevier
Objectives: To detect methylglyoxal (MG), a highly reactive α-oxoaldehyde found widespread throughout biological life, in human plasma using reverse-phase high-performance liquid …
Number of citations: 81 www.sciencedirect.com
CG Schalkwijk, MA Vermeer, N Verzijl… - The Maillard reaction in …, 2005 - Elsevier
Nonenzymatic glycosylation of low-density lipoprotein (LDL) has been suggested to be involved in the development of atherosclerosis in patients with diabetes. Since α-dicarbonyl …
Number of citations: 2 www.sciencedirect.com
S Heber, PM Haller, A Kiss, B Jäger, K Huber… - Biomedicines, 2022 - mdpi.com
Background: Preclinical studies suggest that methylglyoxal (MG) increases within the myocardium upon acute myocardial infarction (AMI) and thereafter contributes to adverse …
Number of citations: 3 www.mdpi.com
M Arai, N Nihonmatsu-Kikuchi, M Itokawa, N Rabbani… - 2014 - portlandpress.com
Glyoxalase I catalyses the isomerization of the hemithioacetal formed non-enzymatically from methylglyoxal and glutathione to S-D-lactoylglutathione. The activity of glyoxalase I is …
Number of citations: 91 portlandpress.com
A Espinosa-Mansilla, I Durán-Merás, FC Cañada… - Analytical …, 2007 - Elsevier
Glyoxal and methylglyoxal are two important markers of oxidative stress and both are involved in the evaluation of several diseases. A new HPLC method for determining glyoxal and …
Number of citations: 49 www.sciencedirect.com
PJ Thornalley, N Rabbani - Biochemical Society Transactions, 2014 - portlandpress.com
Methylglyoxal and glyoxal are endogenous α-oxoaldehyde metabolites and substrates of the glyoxalase system. These and related α-oxoaldehydes are often determined in cell, tissue …
Number of citations: 34 portlandpress.com
EA Abordo, PJ Thornalley - Immunology letters, 1997 - Elsevier
Human serum albumin minimally-modified by methylglyoxal (MG min -HSA) stimulated the synthesis and secretion of tumour necrosis factor-α (TNF-α) from human monocytic THP-1 …
Number of citations: 70 www.sciencedirect.com
X Hu, X Yang, Q He, Q Chen, L Yu - Biotechnology letters, 2014 - Springer
Glyoxalase 1 (Glo1), belonging to the glyoxalase system, participates in the detoxification of methylglyoxal (MG), a byproduct of glycolysis. Glo1 is associated with the progression of …
Number of citations: 39 link.springer.com
F Amicarelli, A Bonfigli, S Colafarina… - Chemico-biological …, 1998 - Elsevier
Methylglyoxal (2-oxopropanal) is a cytotoxic compound that can be formed endogenously as a by-product of glycolytic pathway; so its concentration is expected to increase when …
Number of citations: 13 www.sciencedirect.com

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